5-(5-Bromopyridin-3-yl)morpholin-3-one
Description
5-(5-Bromopyridin-3-yl)morpholin-3-one (CAS: 1633014-37-5) is a heterocyclic compound composed of a morpholin-3-one core linked via a methyl group to a 5-bromopyridin-3-yl moiety. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molar mass of 271.11 g/mol . This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-1-6(2-11-3-7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13) |
InChI Key |
IHTHIPQSKCMVME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)morpholin-3-one typically involves the bromination of pyridine followed by the formation of the morpholinone ring. One common method includes the reaction of 5-bromopyridine with morpholine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-(5-Bromopyridin-3-yl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The morpholinone ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Position and Linker
- Methyl Linker vs. Direct Attachment : The methyl linker in this compound increases molecular flexibility and may enhance binding to sterically constrained targets compared to 4-(5-Bromopyridin-3-yl)morpholin-3-one, where direct attachment reduces conformational freedom .
Functional Group Variations
- Morpholin-3-one vs. Morpholine: The ketone in morpholin-3-one introduces a hydrogen bond acceptor, critical for interactions with polar residues in enzymatic active sites. In contrast, 5-Bromo-2-morpholinopyridin-3-amine lacks this feature, reducing its ability to form such interactions .
- Amine vs. Ketone: 4-(4-Aminophenyl)morpholin-3-one contains an aniline group, enabling hydrogen bond donation, whereas the bromopyridine group in the target compound prioritizes electron-withdrawing effects .
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